molecular formula C18H18N4O4S2 B11013468 4-(4-methoxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3-thiadiazole-5-carboxamide

4-(4-methoxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B11013468
M. Wt: 418.5 g/mol
InChI Key: IFTHJAZKGCQJFI-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, using reagents like methoxybenzene and suitable catalysts.

    Attachment of the Sulfamoylphenyl Group: The sulfamoylphenyl group can be attached through nucleophilic substitution reactions, where a sulfamoyl chloride reacts with an aromatic amine.

    Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired product, often using coupling agents like carbodiimides under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.

    Catalyst Optimization: Employing highly efficient catalysts to reduce reaction times and increase selectivity.

    Purification Techniques: Implementing advanced purification techniques such as chromatography and crystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents and catalysts like aluminum chloride for electrophilic substitution.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various substituents like halogens, alkyl, or nitro groups.

Scientific Research Applications

4-(4-methoxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Pharmaceutical Development: Explored as a lead compound for the development of new therapeutic agents.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules and as a building block in material science.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes such as cyclooxygenase (COX) or kinases, inhibiting their activity and leading to anti-inflammatory or anticancer effects.

    Pathways Involved: It may interfere with signaling pathways like the NF-κB pathway, reducing the expression of pro-inflammatory cytokines and mediators.

Comparison with Similar Compounds

Similar Compounds

    4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide: Lacks the sulfamoylphenyl group, which may reduce its biological activity.

    N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3-thiadiazole-5-carboxamide: Lacks the methoxyphenyl group, potentially altering its pharmacokinetic properties.

Uniqueness

4-(4-methoxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3-thiadiazole-5-carboxamide is unique due to the presence of both the methoxyphenyl and sulfamoylphenyl groups, which may enhance its biological activity and selectivity towards specific targets.

Properties

Molecular Formula

C18H18N4O4S2

Molecular Weight

418.5 g/mol

IUPAC Name

4-(4-methoxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]thiadiazole-5-carboxamide

InChI

InChI=1S/C18H18N4O4S2/c1-26-14-6-4-13(5-7-14)16-17(27-22-21-16)18(23)20-11-10-12-2-8-15(9-3-12)28(19,24)25/h2-9H,10-11H2,1H3,(H,20,23)(H2,19,24,25)

InChI Key

IFTHJAZKGCQJFI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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